2-(4-Nitrophenyl-d4)propane CAS registry number search
2-(4-Nitrophenyl-d4)propane CAS registry number search
An In-depth Technical Guide to 2-(4-Nitrophenyl-d4)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Nitrophenyl-d4)propane, a deuterated nitroaromatic compound. Its primary utility is as a high-fidelity internal standard for quantitative mass spectrometry-based bioanalysis. The incorporation of four deuterium atoms (d4) on the phenyl ring provides a distinct mass shift from its unlabeled counterpart, making it an ideal tool for pharmacokinetic, metabolic, and environmental studies requiring precise quantification. This document details its chemical identity, plausible synthetic routes, core applications, and best practices for its use in a laboratory setting, with a focus on its role in drug development workflows.
Introduction: The Significance of Isotopic Labeling
2-(4-Nitrophenyl-d4)propane is a stable isotope-labeled (SIL) analog of 2-(4-nitrophenyl)propane. While nitroaromatic compounds have a wide range of applications and are studied for their biological activities, the true value of this specific molecule lies in the four deuterium atoms replacing hydrogen on the aromatic ring.[1][2]
Why is Deuterium Labeling Critical?
In quantitative analysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for sample loss during preparation and for variations in instrument response. An ideal IS behaves identically to the analyte of interest (the "light" compound) throughout the entire analytical process but is uniquely distinguishable by the detector.
By replacing hydrogen (mass ≈ 1 Da) with deuterium (mass ≈ 2 Da), 2-(4-Nitrophenyl-d4)propane is chemically, physically, and chromatographically almost identical to its unlabeled analog. It will co-elute from an LC column and experience similar ionization efficiency and matrix effects in the mass spectrometer's source. However, its increased mass allows the mass spectrometer to detect it on a separate channel, providing a reliable reference for accurately quantifying the target analyte.
This guide will explore the practical applications and methodologies centered around this essential analytical tool.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of any scientific study. The key identifiers and properties of 2-(4-Nitrophenyl-d4)propane are summarized below.
| Property | Value | Source |
| CAS Registry Number | 1219803-36-7 | [3][4] |
| Chemical Name | 2-(4-Nitrophenyl-d4)propane | [4] |
| Molecular Formula | C₉H₇D₄NO₂ | |
| Molecular Weight | 170.23 g/mol (approx.) | |
| Appearance | Likely a liquid or low-melting solid | Inferred[5] |
| Boiling Point | ~248 °F / 120 °C (for 2-nitropropane) | |
| Density | ~0.992 g/mL (for 2-nitropropane) |
Note: Some physical properties are inferred from the non-deuterated analog, 2-nitropropane, as specific experimental data for the deuterated version is not widely published. The primary function of this compound is as an analytical standard, where it is used in very small quantities.
Synthesis and Isotopic Labeling Strategy
The synthesis of 2-(4-Nitrophenyl-d4)propane involves the introduction of a nitro group onto a deuterated aromatic precursor. A common and logical approach is the electrophilic nitration of cumene-d4 (isopropylbenzene-d4).
Causality of the Synthetic Choice: Aromatic nitration is a fundamental and well-established reaction in organic chemistry. Using a deuterated starting material ensures the isotopic labels are incorporated into the final structure in a stable, non-exchangeable position on the aromatic ring. The para-position is typically favored due to the ortho, para-directing nature of the isopropyl activating group.
Caption: Generalized synthetic workflow for 2-(4-Nitrophenyl-d4)propane.
Core Application: Internal Standard in Bioanalysis
The premier application for this compound is as an internal standard for the quantification of a target analyte (e.g., a drug candidate with a 2-(4-nitrophenyl)propane moiety) in complex biological matrices like plasma, urine, or tissue homogenates.
Expertise in Practice: Why This Method is Trustworthy
Using a stable isotope-labeled internal standard is the gold standard in regulated bioanalysis. The standard is added at a known concentration to all samples, calibrators, and quality controls at the very beginning of the sample preparation process. Any loss of analyte during extraction, centrifugation, or transfer steps will be mirrored by a proportional loss of the internal standard. The final measurement is a ratio of the analyte peak area to the internal standard peak area. This ratio remains constant regardless of sample loss, ensuring accuracy and precision.
Experimental Protocol: Quantification of an Analyte in Plasma using LC-MS/MS
This protocol describes a self-validating system for quantifying a hypothetical analyte using 2-(4-Nitrophenyl-d4)propane as the internal standard.
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Preparation of Standards:
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Prepare a primary stock solution of the analyte and the internal standard (IS), 2-(4-Nitrophenyl-d4)propane, in a suitable organic solvent (e.g., methanol) at 1 mg/mL.
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Create a series of working standard solutions of the analyte by serial dilution to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).
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Prepare a single IS working solution at a fixed concentration (e.g., 100 ng/mL).
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Sample Preparation (Protein Precipitation):
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To 50 µL of plasma sample (or calibrator/QC), add 10 µL of the IS working solution. Vortex briefly. This step ensures the IS is present before any potential loss.
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Add 200 µL of cold acetonitrile to precipitate plasma proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
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Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.
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LC-MS/MS Analysis:
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Inject a small volume (e.g., 5 µL) of the prepared sample onto an appropriate LC column (e.g., a C18 column).
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Develop a chromatographic method that provides good separation of the analyte from other matrix components. The analyte and IS will co-elute.
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Configure the mass spectrometer for Multiple Reaction Monitoring (MRM).
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MRM Transition 1 (Analyte): Parent Ion → Product Ion (e.g., m/z 166.1 → 120.1)
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MRM Transition 2 (IS): Parent Ion → Product Ion (e.g., m/z 170.1 → 124.1)
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The mass shift of +4 Da for the IS is clearly visible in both the parent and fragment ions.
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Data Processing:
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Integrate the peak areas for both the analyte and the IS for each injection.
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Calculate the Peak Area Ratio (Analyte Area / IS Area).
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Generate a calibration curve by plotting the Peak Area Ratio versus the known concentration of the calibrators. Apply a linear regression with 1/x² weighting.
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Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
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Caption: Bioanalytical workflow using a deuterated internal standard.
Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for 2-(4-Nitrophenyl-d4)propane may not be readily available from all suppliers, its handling should be guided by the data for structurally similar nitroaromatic compounds.[5][6]
General Hazards of Nitroaromatics:
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Flammability: May be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[5]
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Toxicity: Can be harmful if swallowed or inhaled. Some nitroalkanes are suspected of causing genetic defects or cancer.
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Irritation: May cause skin and eye irritation.[6]
Mandatory Safety Precautions:
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Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood.[5]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including:
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Nitrile gloves
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Safety glasses with side shields or goggles
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A flame-retardant lab coat
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-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[5]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.
This information is for guidance only. Always consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
2-(4-Nitrophenyl-d4)propane is not merely a chemical but a precision tool that enables accuracy in modern drug development and scientific research. Its value is derived directly from its stable isotopic label, which allows it to serve as an ideal internal standard in mass spectrometric analyses. By understanding its properties and applying the robust analytical protocols outlined in this guide, researchers can achieve reliable, reproducible, and high-quality quantitative data essential for advancing their projects.
References
-
2-(4-Nitrophenyl-d4)propane — Chemical Substance Information - NextSDS. Source: NextSDS. URL: [Link]
-
OSHA Method 46: 1-Nitropropane and 2-Nitropropane. Source: OSHA. URL: [Link]
-
Synthesis of 2,2-bis[4-(3-nitrophenoxy)phenyl]propane - PrepChem.com. Source: PrepChem.com. URL: [Link]
-
2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem. Source: PubChem. URL: [Link]
- Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane - Google Patents. Source: Google Patents.
-
Phenyl-2-nitropropene - Wikipedia. Source: Wikipedia. URL: [Link]
- Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane - Google Patents. Source: Google Patents.
-
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography - EPA. Source: EPA. URL: [Link]
-
A Method for Sampling and Analysis of 2-Nitropropane in Air - CDC Stacks. Source: CDC. URL: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Source: NCBI. URL: [Link]
-
Nitroalkanes and Derivatives | Advancion. Source: Advancion. URL: [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Source: ResearchGate. URL: [Link]
-
Analysis of Impurities in Propane/Propylene Streams Using a Pulsed-Flame Photometric Detector (PFPD). Source: OI Analytical. URL: [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. Source: NCBI. URL: [Link]
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. nextsds.com [nextsds.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
